Chelerythrine hydroxide

Description

A benzophenanthridine alkaloid evaluated as a kinase-inhibitor.

Chelerythrine is a natural product found in Corydalis ternata, Zanthoxylum simulans, and other organisms with data available.

Chelerythrine is a benzophenanthridine alkaloid extracted from the plant Greater celandine (Chelidonium majus). It is a potent, selective, and cell-permeable protein kinase C inhibitor.

See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).

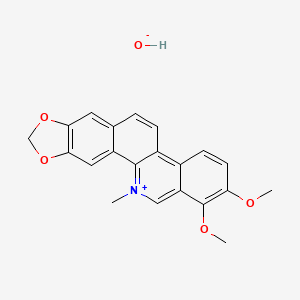

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chelerythrine in Cancer Cells

Introduction

Chelerythrine, a benzophenanthridine alkaloid isolated from plants such as Chelidonium majus, has emerged as a compound of significant interest in oncology research.[1] Its potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties, have positioned it as a promising candidate for further investigation and drug development.[2] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of chelerythrine in cancer cells, intended for researchers, scientists, and drug development professionals. We will delve into its molecular targets, the signaling pathways it modulates, and provide detailed experimental protocols to investigate its effects.

Core Molecular Mechanisms of Action

Chelerythrine exerts its anticancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3] A key initiating event in its mechanism of action is the inhibition of Protein Kinase C (PKC).[4]

Inhibition of Protein Kinase C (PKC)

Chelerythrine is a potent and cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival.[4][5] By inhibiting PKC, chelerythrine disrupts these signaling cascades, leading to downstream effects that contribute to its anticancer activity.[1] Specifically, the inhibition of PKC by chelerythrine has been shown to attenuate the translocation of PKC from the cytosol to the membrane, a critical step in its activation.[1]

Caption: Chelerythrine inhibits Protein Kinase C (PKC), disrupting downstream signaling pathways that promote cell proliferation and survival.

Induction of Apoptosis

A primary outcome of chelerythrine treatment in cancer cells is the induction of apoptosis, or programmed cell death.[3] This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents. Chelerythrine triggers apoptosis through multiple, interconnected pathways.

a. The Intrinsic (Mitochondrial) Pathway:

Chelerythrine can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[6] This release is a key initiating event in the intrinsic apoptotic pathway. Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and the execution of apoptosis.[7]

Furthermore, chelerythrine modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[8] It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins like Bax and Bak.[8] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caption: Chelerythrine induces the intrinsic apoptotic pathway by targeting mitochondria, modulating Bcl-2 family proteins, and activating the caspase cascade.

b. Generation of Reactive Oxygen Species (ROS):

Chelerythrine treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[3] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can trigger apoptosis.[3] The increase in intracellular ROS can also contribute to the disruption of the mitochondrial membrane potential, further amplifying the apoptotic signal.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, chelerythrine can also cause cell cycle arrest, preventing cancer cells from proliferating.[3] It has been observed to induce arrest at different phases of the cell cycle, including the G1 and G2/M phases, depending on the cancer cell type and the concentration of the compound.[9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Cytotoxicity of Chelerythrine in Various Cancer Cell Lines

The cytotoxic effects of chelerythrine have been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H1703 | Non-Small Cell Lung Carcinoma | Not specified, but sensitive | [10] |

| SK-LU-1 | Lung Adenocarcinoma | Not specified, but sensitive | [10] |

| HLCSC | Human Lung Cancer Stem Cells | Not specified, but sensitive | [10] |

| NCI-N87 | Gastric Cancer | 3.81 | [11] |

| Jurkat E6-1 | Leukemia | 0.18 - (range for derivatives) | [12] |

| THP-1 | Leukemia | 0.18 - (range for derivatives) | [12] |

| HepG2 | Hepatocellular Carcinoma | 2.5 - 20 (range) | [7] |

| Caki | Renal Cell Carcinoma | 2.5 - 20 (range) | [7] |

| 786-O | Renal Cell Carcinoma | 2.5 - 20 (range) | [7] |

| HeLa | Cervical Cancer | 2.5 - 20 (range) | [7] |

| H1299 | Non-Small Cell Lung Carcinoma | 2.5 - 20 (range) | [7] |

| A549 | Lung Carcinoma | 2.5 - 20 (range) | [7] |

Experimental Protocols for Investigating the Anticancer Effects of Chelerythrine

To facilitate further research into the mechanism of action of chelerythrine, this section provides detailed, step-by-step protocols for key in vitro assays.

Experimental Workflow

A typical workflow for evaluating the anticancer effects of chelerythrine in vitro involves a series of assays to assess cytotoxicity, apoptosis induction, and cell cycle arrest, followed by mechanistic studies using techniques like Western blotting.

Caption: A general experimental workflow for the in vitro evaluation of the anticancer effects of chelerythrine.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of chelerythrine (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with chelerythrine at the desired concentrations for the indicated time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

-

Treat cells with chelerythrine as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It is invaluable for investigating the effect of chelerythrine on the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation.

Protocol:

-

Lyse chelerythrine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Chelerythrine is a promising natural compound with potent anticancer activity. Its mechanism of action is multifaceted, involving the inhibition of PKC, induction of apoptosis through both intrinsic and ROS-mediated pathways, and the induction of cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of chelerythrine and to elucidate its complex interactions within cancer cells. As our understanding of its molecular targets and signaling pathways continues to grow, chelerythrine may pave the way for the development of novel and effective cancer therapies.

References

- Chen, J., & Chen, J. (Year). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Source. [Link]

- Wikipedia. (n.d.). Chelerythrine. In Wikipedia.

- Author, A. A., & Author, B. B. (Year). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology.

- Author, A. A., & Author, B. B. (Year). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics.

- Author, A. A., & Author, B. B. (Year). Inhibition of PKC signalling by chelerythrine (CC) decreases the...

- Heng, W. S., & Cheah, S. C. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. International Journal of Molecular Sciences. [Link]

- Heng, W. S., & Cheah, S. C. (2020). IC 20 , IC 50 , and IC 80 values of chelerythrine chloride.

- Author, A. A., & Author, B. B. (Year). Chelerythrine mediates apoptosis through the mitochondrial pathway.

- Author, A. A., & Author, B. B. (Year). CHE induced apoptosis in prostate cancer PC-3 cells.

- Antolin, A. A., & Workman, P. (2012). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal. [Link]

- Author, A. A., & Author, B. B. (Year). IC50 values for compounds 1 and 2 in various cancer cell lines and a...

- Author, A. A., & Author, B. B. (Year). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.

- Author, A. A., & Author, B. B. (Year). Induction of Apoptosis of Tumor Cells by Chelerythrine (CHE).

- Author, A. A., & Author, B. B. (Year). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Molecules.

- Author, A. A., & Author, B. B. (Year).

- Author, A. A., & Author, B. B. (Year). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae.

- Author, A. A., & Author, B. B. (Year). CHE treatment induces cell apoptosis in HepG2 cells.

- Author, A. A., & Author, B. B. (Year).

- Author, A. A., & Author, B. B. (Year). IC 50 values of 33 derivatives against leukemia cell lines in vitro (x...

- Author, A. A., & Author, B. B. (Year). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers.

- Author, A. A., & Author, B. B. (Year). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacokinetics and Pharmacodynamics.

- Author, A. A., & Author, B. B. (Year). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.

- Author, A. A., & Author, B. B. (Year). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.

Sources

- 1. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelerythrine - Wikipedia [en.wikipedia.org]

- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Chelerythrine-Induced Apoptosis: Signaling Pathways and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine, a benzo[c]phenanthridine alkaloid, has emerged as a significant molecule of interest in oncology and cell biology due to its potent pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides an in-depth technical overview of the molecular signaling pathways activated by chelerythrine to induce programmed cell death. We will dissect its multi-faceted mechanism, which includes the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, induction of mitochondrial dysfunction, and the subsequent activation of the caspase cascade. Furthermore, this document serves as a practical resource by detailing robust, field-proven experimental protocols for the systematic investigation and validation of these apoptotic pathways in a laboratory setting.

Introduction: Chelerythrine as a Pro-Apoptotic Agent

Chelerythrine is a natural alkaloid extracted from plants such as Chelidonium majus. While historically recognized as a potent inhibitor of Protein Kinase C (PKC), contemporary research has unveiled a more complex and nuanced role in cellular signaling, particularly in the induction of apoptosis.[1] Its ability to trigger this intrinsic cell death program makes it a valuable tool for cancer research and a potential scaffold for novel therapeutic development.[1] Notably, chelerythrine often circumvents resistance to conventional apoptotic stimuli, highlighting its unique mechanism of action.[2] This guide will focus on the core signaling cascades initiated by chelerythrine, providing a foundational understanding for researchers aiming to harness or study its cytotoxic potential. It is important to note that while often used interchangeably in literature, chelerythrine is typically supplied as a chloride salt for stability and solubility in experimental settings. The active molecular species and its potential hydroxide form in physiological buffer are central to its biological activity.

Core Apoptotic Signaling Pathways Modulated by Chelerythrine

Chelerythrine induces apoptosis through a coordinated assault on multiple key cellular checkpoints. The primary mechanisms converge on the mitochondria, establishing the intrinsic pathway as the central axis of its action.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary and rapid consequence of chelerythrine exposure is a significant increase in intracellular ROS.[3][4] This surge in oxidative stress is a critical upstream event that initiates several downstream apoptotic cascades.

-

Causality: The overproduction of ROS, possibly hydrogen peroxide (H₂O₂), creates a highly oxidative intracellular environment.[3] This environment directly damages cellular components and, crucially, triggers the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction.[2][3] The use of antioxidants like N-acetyl-L-cysteine (NAC) has been shown to inhibit chelerythrine-induced apoptosis, confirming the pivotal role of ROS in this process.[3][4]

The Mitochondrial (Intrinsic) Pathway: A Central Hub

Chelerythrine directly and indirectly targets the mitochondria, making it the central executioner of the apoptotic signal.

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are the principal regulators of mitochondrial integrity. Chelerythrine disrupts the delicate balance between pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] Specifically, it has been identified as a functional inhibitor of Bcl-xL, binding to its BH3 domain and preventing it from sequestering pro-apoptotic proteins like Bax.[2][7] Studies have consistently shown that chelerythrine treatment leads to the upregulation of Bax and the downregulation of Bcl-xL.[5][6]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm) and Cytochrome c Release: The culmination of ROS production and Bcl-2 family modulation is the loss of the mitochondrial membrane potential (ΔΨm).[2][5] This depolarization, often involving the mitochondrial permeability transition pore, leads to the swelling of the mitochondria and the release of intermembrane space proteins into the cytosol.[2][8] The most critical of these is cytochrome c.[3][6] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, a key step in the activation of the caspase cascade.

-

A Bax/Bak-Independent Mechanism: Intriguingly, chelerythrine has demonstrated the ability to induce apoptosis even in cells lacking both Bax and Bak, which are typically essential for mitochondrial outer membrane permeabilization.[2] This suggests an alternative mechanism for cytochrome c release, possibly through direct effects on the mitochondrial permeability transition pore (mPTP) that are sensitive to cyclosporine A.[2][8]

The Caspase Activation Cascade

The release of cytochrome c initiates a proteolytic cascade mediated by a family of cysteine proteases known as caspases.

-

Initiator and Effector Caspases: The apoptosome recruits and activates the initiator caspase, Caspase-9.[3] Activated Caspase-9 then cleaves and activates effector caspases, most notably Caspase-3.[5][9]

-

Execution of Apoptosis: Activated Caspase-3 is the primary executioner, responsible for cleaving a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis. This includes the cleavage of Poly(ADP-ribose) Polymerase (PARP), a protein involved in DNA repair, which is a definitive marker of caspase-dependent apoptosis.[6][10]

-

Involvement of Caspase-8: While the intrinsic pathway is dominant, some studies suggest chelerythrine can also activate the initiator Caspase-8, which is typically associated with the extrinsic (death receptor) pathway.[11] This may occur through the downregulation of FLICE-inhibitory protein (FLIP), a key inhibitor of Caspase-8 activation.[11][12]

Crosstalk with Other Signaling Pathways

Chelerythrine's effects are not limited to the core apoptotic machinery. It also modulates other critical cell signaling pathways:

-

PI3K/Akt Pathway: Chelerythrine has been shown to downregulate the phosphorylation and activation of Akt, a key survival kinase.[5][10] Inhibition of the Akt pathway can further promote apoptosis by removing its inhibitory effects on pro-apoptotic proteins.

-

Endoplasmic Reticulum (ER) Stress: The induction of ROS by chelerythrine can also lead to ER stress, an unfolded protein response that can independently trigger apoptosis.[7][13]

-

Calcium Homeostasis: Chelerythrine can inhibit the activity of SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase), leading to an accumulation of cytosolic calcium. This calcium overload can be taken up by mitochondria, further contributing to dysfunction and apoptosis signaling.[14]

Visualization of Core Signaling Pathways

To provide a clear visual summary of the molecular interactions, the following diagrams were generated using the Graphviz DOT language.

Caption: Core signaling pathways in Chelerythrine-induced apoptosis.

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action requires a multi-pronged experimental approach. The following protocols provide a robust framework for investigating chelerythrine-induced apoptosis.

Quantitative Data Summary

The efficacy of chelerythrine is cell-type dependent. A crucial first step is to determine the optimal concentration and treatment time.

| Cell Line | Effective Concentration (IC50) | Treatment Time (hours) | Key Finding | Reference |

| HepG2 (Hepatoma) | 2.5 - 10 µM | 24 | Induction of apoptosis via oxidative stress and mitochondrial pathway. | [5][15] |

| SMMC-7721 (Hepatoma) | Dose-dependent | Time-dependent | Disruption of mitochondrial membrane potential and regulation of Bcl-2 family proteins. | [6] |

| HEK-293 / SW-839 (Renal) | 5 - 40 µM | 24 - 48 | Inhibition of proliferation and induction of apoptosis. | [15] |

| Cardiac Myocytes | 6 - 30 µM | Rapid | ROS generation leads to cytochrome c release. | [3] |

| Caki (Renal Carcinoma) | Dose-dependent | Dose-dependent | Apoptosis mediated by ROS-induced ER stress and STAT3 inactivation. | [13] |

Experimental Workflow Visualization

Caption: Experimental workflow for validating chelerythrine-induced apoptosis.

Detailed Experimental Protocols

This flow cytometry-based assay is the gold standard for differentiating viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It therefore stains late apoptotic and necrotic cells.

-

Methodology:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with various concentrations of chelerythrine and a vehicle control for the desired time (e.g., 24 hours).[5]

-

Harvesting: Carefully collect both the floating cells (from the media) and adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

This technique is essential for confirming the activation of specific signaling pathways by measuring changes in protein expression and cleavage.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies to detect target proteins.

-

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-xL, Bax, Cleaved Caspase-3, Cleaved PARP, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[10][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

-

Data Interpretation: Quantify band intensities relative to the loading control. Look for a decrease in Bcl-xL and pro-caspase-3, and an increase in Bax, cleaved caspase-3, and cleaved PARP in chelerythrine-treated samples compared to controls.

Conclusion and Future Directions

Chelerythrine is a potent inducer of apoptosis that acts through a multi-pronged mechanism centered on ROS production and mitochondrial dysregulation. Its ability to modulate the Bcl-2 protein family and activate the caspase cascade, sometimes in a Bax/Bak-independent manner, makes it a compelling subject for further investigation. Future research should focus on elucidating the precise molecular targets responsible for its Bax/Bak-independent activity and exploring its synergistic potential with other anti-cancer agents to overcome therapeutic resistance. The development of chelerythrine analogs with improved selectivity and reduced off-target toxicity represents a promising avenue for translating this natural product into a clinical candidate.[14]

References

- Zhou, H., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. Journal of Biological Chemistry, 283(13), 8423-33. [Link]

- Takahashi, N., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. Journal of Molecular and Cellular Cardiology, 33(11), 1999-2009. [Link]

- Wikipedia contributors. (2023). Chelerythrine. Wikipedia, The Free Encyclopedia. [Link]

- Datta, R., et al. (2000). Chelerythrine Chloride Induces Rapid Polymorphonuclear Leukocyte Apoptosis Through Activation of caspase-3. Shock, 13(6), 464-71. [Link]

- Zhou, H., et al. (2008). Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism. Journal of Biological Chemistry. [Link]

- Dai, Y., et al. (2003). Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells.

- Chan, S. L., et al. (2003). Identification of Chelerythrine as an Inhibitor of BclXL Function.

- Qi, Z., et al. (2022).

- Qi, Z., et al. (2022).

- He, G., et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine, 23(10), 6697-6707. [Link]

- Singh, S. M., & Singh, N. (2014). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. Tumour Biology, 35(1), 129-40. [Link]

- Zhang, Z. F., et al. (2011). Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell.

- Li, H. L., et al. (2020). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 11, 996. [Link]

- Dai, Y., et al. (2003). Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chelerythrine chloride induces rapid polymorphonuclear leukocyte apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chelerythrine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Chelerythrine Hydroxide as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various pathological conditions, most notably cancer. This has rendered PKC a compelling target for therapeutic intervention. Chelerythrine, a natural benzophenanthridine alkaloid, has emerged as a potent and selective inhibitor of PKC. This technical guide provides a comprehensive overview of Chelerythrine, detailing its mechanism of action, protocols for its use in both in vitro and cell-based assays, and a discussion of its therapeutic potential and limitations.

Introduction: The Role of Protein Kinase C in Cellular Signaling

The Protein Kinase C (PKC) family consists of at least 12 isoforms, categorized into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). These enzymes play a pivotal role in transducing a vast array of extracellular signals into intracellular responses. Upon activation, typically by diacylglycerol (DAG) and calcium (for cPKCs), PKC translocates from the cytosol to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. Given their central role in cellular regulation, aberrant PKC signaling is a hallmark of numerous diseases, making PKC inhibitors valuable tools for both basic research and drug development.

Chelerythrine: A Potent Inhibitor of Protein Kinase C

Chelerythrine is a quaternary ammonium alkaloid isolated from plants of the Papaveraceae family, such as Chelidonium majus.[1][2] It is recognized as a potent, cell-permeable, and selective inhibitor of Protein Kinase C.[2][3]

Chemical Properties

Chelerythrine (C₂₁H₁₈NO₄) exists in two distinct conformations: a positively charged iminium form and an uncharged pseudo-base form.[2][4] The iminium form is predominant at physiological pH and is the active conformation for PKC inhibition.[4][5] It is typically used as Chelerythrine chloride, which is soluble in DMSO.[6]

Mechanism of Action

Chelerythrine exerts its inhibitory effect on PKC by interacting with the catalytic domain of the enzyme.[3][7] It acts as a competitive inhibitor with respect to the phosphate-accepting substrate (like histone IIIS) and a non-competitive inhibitor with respect to ATP.[3][7][8] This mode of action suggests that Chelerythrine binds to a site on the catalytic domain that is distinct from the ATP-binding pocket but overlaps with the substrate-binding site. This prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling. Notably, some studies also indicate that Chelerythrine can inhibit the translocation of PKC from the cytosol to the membrane, which is a critical step in its activation.[9]

Caption: Mechanism of Chelerythrine Inhibition of PKC.

Specificity and Selectivity

Chelerythrine demonstrates selectivity for PKC over other kinases such as tyrosine protein kinase, cAMP-dependent protein kinase, and calcium/calmodulin-dependent protein kinase.[3] However, it is important to note that some conflicting reports exist in the literature regarding its specificity, with some studies suggesting it may have off-target effects or even enhance PKC activity under certain conditions.[10][11] Therefore, careful experimental design and data interpretation are crucial when using this inhibitor.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol describes a radiometric assay to measure the inhibition of PKC activity by Chelerythrine using a peptide substrate.

Workflow for In Vitro PKC Inhibition Assay

Caption: Workflow for In Vitro PKC Inhibition Assay.

Materials:

-

Purified PKC enzyme

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)

-

Peptide substrate (e.g., Ac-FKKSFKL-NH₂)[12]

-

[γ-³²P]ATP

-

Chelerythrine chloride

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of Chelerythrine chloride in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and peptide substrate.

-

Add the desired concentration of Chelerythrine or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for PKC.

-

Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Chelerythrine concentration relative to the vehicle control.

Cell-Based Assay for PKC Inhibition

This protocol outlines a method to assess the effect of Chelerythrine on PKC-mediated cellular events, such as cell proliferation, using a colorimetric assay.

Workflow for Cell-Based PKC Inhibition Assay

Caption: Workflow for Cell-Based PKC Inhibition Assay.

Materials:

-

Cancer cell line known to have active PKC signaling (e.g., various non-small cell lung cancer lines)[13]

-

Complete cell culture medium

-

Chelerythrine chloride

-

MTT or WST-1 cell proliferation assay kit

-

96-well plate

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Chelerythrine chloride in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Chelerythrine or vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or the colored formazan product (WST-1).

-

If using MTT, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Data Interpretation and Quantitative Summary

The results from the in vitro and cell-based assays can be used to determine the potency and efficacy of Chelerythrine as a PKC inhibitor.

| Parameter | Typical Value | Reference |

| In Vitro IC₅₀ | 0.66 µM | [3][7] |

| In Vitro Kᵢ (vs. Histone IIIS) | 0.7 µM | [3] |

| Cell-Based IC₅₀ (L-1210 cells) | 0.53 µM | [7] |

| Cell-Based IC₅₀ (NSCLC cell lines) | 5.0 - 7.78 µM | [13] |

Note: IC₅₀ values can vary depending on the specific PKC isoform, substrate, and cell line used.

Therapeutic Potential and Limitations

Chelerythrine's ability to inhibit PKC has made it a subject of interest for its therapeutic potential in various diseases, particularly cancer.[14] It has been shown to induce apoptosis, and cell cycle arrest, and prevent tumor invasion and metastasis in several cancer cell lines.[13][14] Beyond cancer, Chelerythrine has demonstrated anti-inflammatory, antiviral, and antibacterial properties.[1][15]

However, the clinical application of Chelerythrine is limited by its potential toxicity and off-target effects.[1][2] Some studies suggest that it can induce apoptosis in non-cancerous cells and may have cytotoxic effects independent of PKC inhibition.[2] Additionally, the discrepancy in the literature regarding its precise mechanism and specificity warrants further investigation.[10][11] The development of Chelerythrine analogs with improved selectivity and reduced toxicity is an active area of research.[2] It's also important to consider that off-target toxicity is a common challenge for many cancer drugs in clinical trials.[16][17]

Conclusion

Chelerythrine hydroxide is a valuable research tool for studying PKC-mediated signaling pathways. Its potency and selectivity as a PKC inhibitor, coupled with its cell permeability, make it suitable for both in vitro and in vivo studies. However, researchers and drug development professionals must be mindful of its potential off-target effects and the existing controversies in the literature. Careful experimental design, including the use of appropriate controls and multiple validation methods, is essential for accurately interpreting data generated using this compound. Further research into its precise molecular interactions and the development of more specific derivatives will be crucial for realizing its full therapeutic potential.

References

- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]

- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]

- Chelerythrine is a potent and specific inhibitor of protein kinase C. PubMed. [Link]

- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central. [Link]

- Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. PubMed. [Link]

- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. [Link]

- Activators and Inhibitors of Protein Kinase C (PKC)

- Chelerythrine. Wikipedia. [Link]

- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed. [Link]

- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]

- Chemical structure of chelerythrine and its equilibrium forms iminium and alkanolamine under near-neutral pH.

- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online. [Link]

- Chelerythrine inhibits protein kinase C but not p34 cdc2 / cyclin B...

- Protein Kinase C Pharmacology: Refining the Toolbox. PubMed Central. [Link]

- PROTEIN KINASE C ASSAY KITS PROTOCOL.

- Angoline and Chelerythrine, Benzophenanthridine Alkaloids That Do Not Inhibit Protein Kinase C.

- Effect of chelerythrine and angoline on translocation of PKC.

- Effect of chelerythrine on protein kinase C (PKC) activity.

- Protocols – Newton Lab. University of California San Diego. [Link]

- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.

- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]

Sources

- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelerythrine - Wikipedia [en.wikipedia.org]

- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agscientific.com [agscientific.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]

- 9. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 13. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]

- 14. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Chelerythrine Hydroxide: A Guide to Natural Sources, Extraction, and Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine is a quaternary benzophenanthridine alkaloid of significant interest to the pharmaceutical and scientific communities due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of Chelerythrine. It details advanced, field-proven methodologies for its extraction, purification, and subsequent analysis. The protocols described herein are presented with a rationale for each step, ensuring a deep understanding of the underlying chemical principles. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals working on the isolation and application of this promising natural product.

Introduction to Chelerythrine

Chemical Identity and Structure

Chelerythrine (C₂₁H₁₈NO₄⁺) is a natural benzophenanthridine alkaloid characterized by a tetracyclic aromatic ring system.[3][4] In aqueous solutions, its structure is pH-dependent, existing in equilibrium between two forms: a positively charged, planar iminium ion and an uncharged, non-planar pseudo-base, also known as the alkanolamine or hydroxide form.[5][6] This structural duality is a critical factor influencing its solubility, membrane permeability, and interaction with biological targets.[6] The hydroxide form, Chelerythrine hydroxide (C₂₁H₁₉NO₅), is formed under neutral or alkaline conditions.[7][8]

Pharmacological Significance

Chelerythrine has garnered substantial attention for its potent biological activities. It is a well-documented inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways.[5][9] This inhibitory action is central to its demonstrated anti-inflammatory, antimicrobial, and potent anticancer effects, where it can induce apoptosis in various cancer cell lines.[2][6][10] Its wide-ranging bioactivity makes it a valuable lead compound in modern drug discovery.

Principal Natural Sources of Chelerythrine

Chelerythrine is predominantly found in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families.[1][10] More than 80 alkaloids with a similar benzophenanthridine structure have been isolated from these plant families.[1]

Key Plant Species

The most prominent and commercially relevant sources of Chelerythrine include:

-

Macleaya cordata (Plume Poppy): The roots and fruits of this plant are a major industrial source of Chelerythrine and the related alkaloid, Sanguinarine.[2][11][12]

-

Chelidonium majus (Greater Celandine): This traditional medicinal herb is a well-known source of Chelerythrine and other isoquinoline alkaloids.[5][10][13]

-

Sanguinaria canadensis (Bloodroot): Native to North America, the rhizomes of bloodroot are rich in a mixture of benzophenanthridine alkaloids, including Chelerythrine.[10][13]

-

Zanthoxylum Species: Various species within this genus, such as Zanthoxylum clava-herculis, Z. rhoifolium, Z. nitidum, and Z. rhetsa, are known to produce Chelerythrine, where it contributes to their antibacterial properties.[5][9][14][15][16]

Comparative Table of Natural Sources

| Plant Species | Family | Common Name | Primary Plant Part Used |

| Macleaya cordata | Papaveraceae | Plume Poppy | Roots, Fruits[11][12][17] |

| Chelidonium majus | Papaveraceae | Greater Celandine | Whole Plant, Roots[5][18] |

| Sanguinaria canadensis | Papaveraceae | Bloodroot | Rhizomes[10][13] |

| Zanthoxylum rhetsa | Rutaceae | Indian Prickly Ash | Root Bark, Stem Bark[16][19] |

| Zanthoxylum clava-herculis | Rutaceae | Hercules' Club | Plant Material[5][9] |

| Zanthoxylum rhoifolium | Rutaceae | - | Plant Material[5][9] |

Extraction Methodologies

The extraction of quaternary alkaloids like Chelerythrine from plant biomass is a multi-step process designed to efficiently remove the target compounds while minimizing co-extraction of impurities.

Pre-processing of Plant Material

Rationale: Proper preparation of the raw plant material is critical for maximizing extraction efficiency. Drying prevents microbial degradation and standardizes the material by removing water content. Grinding the dried material into a fine powder dramatically increases the surface area available for solvent contact, facilitating the diffusion of alkaloids out of the plant cells.

Protocol:

-

Air-dry the collected plant material (e.g., roots of Macleaya cordata) in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) using an industrial blender or mill.

Advanced Extraction Technique: Ultrasonic-Assisted Extraction (UAE)

Rationale: UAE utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles create intense local pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration. This method significantly reduces extraction time and solvent consumption compared to conventional methods.[20] An ethanolic solvent is often chosen as it provides a good polarity balance for extracting alkaloids while being less toxic than methanol.

Detailed Protocol:

-

Combine the powdered plant material with 75% ethanol at a solid-to-liquid ratio of 1:8 (g/mL).[20]

-

Place the vessel in an ultrasonic bath or use a probe sonicator.

-

Perform the extraction for 35 minutes at an ultrasonic frequency of 85%.[20]

-

After extraction, separate the solid material from the liquid extract via centrifugation or filtration.

-

Collect the supernatant (the crude extract) for further purification.

Extraction and Initial Cleanup Workflow

Caption: General workflow for the ultrasonic-assisted extraction of Chelerythrine.

Purification and Isolation Strategies

The crude extract contains a complex mixture of alkaloids (e.g., Sanguinarine) and other phytochemicals. A multi-step purification process is required to isolate Chelerythrine to a high degree of purity.

Counter-Current Chromatography (CCC)

Rationale: CCC is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, preventing irreversible adsorption of the sample. pH-zone-refining CCC is particularly effective for separating compounds with different pKa values, such as Chelerythrine and Sanguinarine.[11] In this method, a pH gradient is formed across the CCC column. The alkaloids, which are basic, are introduced in their protonated (salt) form and are retained in the organic stationary phase by an acidic retainer. As the acidic mobile phase displaces them, they partition into the mobile phase at their characteristic isoelectric points, allowing for highly efficient separation.

Detailed Protocol (pH-Zone-Refining CCC):

-

Solvent System Preparation: Prepare a two-phase solvent system of chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v).[11]

-

Phase Modification: Add a retainer, such as 10 mM triethylamine (a base), to the lower organic phase (stationary phase). Add an eluter, such as 10 mM HCl (an acid), to the upper aqueous phase (mobile phase).[11]

-

Column Preparation: Fill the CCC column with the stationary phase (lower phase).

-

Sample Loading: Dissolve the crude extract in the stationary phase and inject it into the column.

-

Elution: Pump the mobile phase (upper phase) through the column at a defined flow rate. The pH gradient will cause the alkaloids to elute as sharp, well-separated peaks.

-

Fraction Collection: Collect the eluting fractions and analyze them (e.g., by HPLC) to identify those containing pure Chelerythrine. From 2.0 g of a crude extract, this method can yield approximately 600 mg of Chelerythrine with over 95% purity.[11]

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of Chelerythrine from a crude extract.

Analytical Characterization

Once purified, the identity and purity of Chelerythrine must be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for assessing the purity of the final product and for quantifying Chelerythrine in various extracts. A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity.

Protocol for Purity Analysis:

-

Column: Reversed-phase C18 column.[1]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 1% triethylamine adjusted to pH 3 with phosphoric acid (e.g., 25:75 v/v).[1][18]

-

Detection: UV detection is performed at the characteristic absorption maximum of Chelerythrine, which is around 268 nm.[1][18]

-

Quantification: Purity is determined by calculating the peak area of Chelerythrine relative to the total peak area of all components in the chromatogram.

Structural Confirmation

Rationale: While HPLC confirms purity, it does not definitively prove the chemical structure. Spectroscopic methods are required for unambiguous identification.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its molecular formula (C₂₁H₁₈NO₄⁺).[11][12]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural elucidation and confirmation.[11][17]

Conclusion

Chelerythrine is a valuable natural product with significant therapeutic potential. Its efficient isolation hinges on selecting the appropriate plant source, such as Macleaya cordata or Chelidonium majus, and employing optimized extraction and purification workflows. Modern techniques like ultrasonic-assisted extraction offer rapid and high-yield recovery of crude alkaloids. Subsequent purification by advanced chromatographic methods, particularly pH-zone-refining counter-current chromatography, is highly effective for separating Chelerythrine from closely related alkaloids, yielding a final product of high purity suitable for research and drug development applications. The methodologies outlined in this guide provide a robust framework for scientists to successfully isolate and characterize this important molecule.

References

- Various Authors. (2025). Preparative Separation of Chelerythrine and Sanguinarine From Macleaya cordata by pH-Zone-Refining Counter-Current Chromatography. ResearchGate.

- Wikipedia. (n.d.). Chelerythrine.

- Xiao, P., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology.

- FAO AGRIS. (2022). Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography.

- Baraniak, J., et al. (2024). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. National Institutes of Health (PMC).

- PubMed. (n.d.). Rapid determination of protopine, allocryptopine, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS.

- PubMed. (2014). Optimization of the Separation and Determination of Nitidine and Chelerythrine in Zanthoxylum Nitidum by High-Performance Liquid Chromatography With Fluorescence Detection.

- MDPI. (n.d.). Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective.

- Oxford Academic. (2013). Optimization of the Separation and Determination of Nitidine and Chelerythrine in Zanthoxylum nitidum by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chromatographic Science.

- Win-Health. (n.d.). Chelerythrine-INGREDIENTS.

- National Institutes of Health (PMC). (2017). Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination.

- PubMed. (2008). Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents.

- National Institutes of Health (PubChem). (n.d.). Chelerythrine.

- GSRS. (n.d.). This compound.

- Frontiers. (n.d.). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine.

- PubMed. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC].

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.

- MDPI. (n.d.). N-Methoxycarbonyl-9,12-Dimethoxy-Norchelerythrine: A Novel Antifungal Type-III Benzo[c]phenanthridine from Zanthoxylum simulans Hance Seedlings.

- ResearchGate. (2025). Inhibitory and Enzyme-Kinetic Investigation of Chelerythrine and Lupeol Isolated fromZanthoxylum rhoifoliumAgainst Krait Snake Venom Acetylcholinesterase.

- ResearchGate. (2025). Isolation, Structure Elucidation, and Biological Activity of a New Alkaloid from Zanthoxylum rhetsa.

- National Institutes of Health (PMC). (n.d.). Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro).

- Scirp.org. (n.d.). Simultaneous Quantitative Determination of Nitidine, Chelerythrine and Sanguinarine Using HPTLC from Callus Extract of Zanthoxylum rhetsa.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]

- 5. Chelerythrine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chelerythrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Chelerythrine-INGREDIENTS-Win-Health [win-healthco.com]

- 10. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid determination of protopine, allocryptopine, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the separation and determination of nitidine and chelerythrine in Zanthoxylum nitidum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Quantitative Determination of Nitidine, Chelerythrine and Sanguinarine Using HPTLC from Callus Extract of Zanthoxylum rhetsa [scirp.org]

- 17. Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography [agris.fao.org]

- 18. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

The Benzophenanthridine Core: A Comprehensive Technical Guide to the Synthesis and Derivatization of Chelerythrine Hydroxide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the chemical synthesis and derivatization of Chelerythrine, a naturally occurring benzophenanthridine alkaloid. Chelerythrine, and its synthetic analogs, are subjects of intense research due to their wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This document serves as a technical resource, elucidating the synthetic pathways to the core scaffold, detailing methodologies for the strategic derivatization, and exploring the critical structure-activity relationships that govern its biological efficacy.

Understanding the Chelerythrine Scaffold: Biosynthesis and Chemical Properties

Chelerythrine is a quaternary ammonium alkaloid characterized by a planar tetracyclic benzophenanthridine structure.[2] In nature, it is produced in plants of the Papaveraceae family, such as Chelidonium majus (greater celandine), through a complex biosynthetic pathway originating from the amino acid tyrosine.[2][3] The biosynthesis proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine, with the final steps involving oxidative cyclization to form the characteristic benzophenanthridine core.[3]

Caption: Simplified biosynthetic pathway of Chelerythrine.

A crucial chemical feature of Chelerythrine is its existence in two pH-dependent conformations: a positively charged iminium form and an uncharged alkanolamine (pseudo-base) form. The iminium cation is the predominant and more biologically active form under physiological conditions, capable of intercalating with DNA and interacting with protein targets.

Total Synthesis of the Benzophenanthridine Core

Benzyne Cyclization Route

A notable approach to the benzophenanthridine skeleton involves an intramolecular cyclization of an appropriately substituted N-(2-halobenzyl)-N-arylethylamine derivative via a benzyne intermediate. This powerful strategy allows for the construction of the tetracyclic system in a convergent manner.

Conceptual Workflow for Benzyne Cyclization:

Caption: Conceptual workflow for the benzyne cyclization route.

Palladium-Catalyzed Internal Biaryl Coupling

More contemporary methods utilize the efficiency and selectivity of transition metal catalysis. Palladium-catalyzed intramolecular aryl-aryl coupling reactions of haloamides have proven to be a versatile and efficient route to the benzophenanthridine core. This approach often proceeds under milder conditions and with greater functional group tolerance compared to classical methods.

Synthesis of Chelerythrine Derivatives: Strategic Modifications

The majority of synthetic efforts towards chelerythrine derivatives have focused on the modification of the C-6 position. The electrophilic nature of the iminium ion at this position makes it susceptible to nucleophilic attack, providing a convenient handle for introducing a wide range of substituents.

General Scheme for C-6 Derivatization

The general strategy involves the reaction of chelerythrine (or its chloride salt) with a suitable nucleophile, often in an aprotic solvent. This reaction proceeds via nucleophilic addition to the C=N+ double bond, leading to the formation of a new C-C or C-heteroatom bond at the C-6 position.

Caption: General scheme for C-6 derivatization of Chelerythrine.

Experimental Protocols for Key Derivatives

The following protocols are illustrative examples of the synthesis of various C-6 substituted chelerythrine derivatives.

Protocol 1: Synthesis of 6-Cyanodihydrochelerythrine

-

To a stirred solution of chelerythrine chloride (1 equivalent) in dry dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN) (1.3 equivalents) and 4-dimethylaminopyridine (DMAP) (3.4 equivalents).

-

Reflux the reaction mixture for 14 hours.

-

After completion, wash the mixture with a saturated sodium bicarbonate solution.

-

The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product.

-

Purification by silica gel column chromatography affords the desired 6-cyanodihydrochelerythrine.

Protocol 2: Synthesis of 6-(Indol-3-yl)dihydrochelerythrine

-

To a solution of chelerythrine chloride (1 equivalent) in acetonitrile, add indole (2 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the mixture under vacuum.

-

Purify the crude product by silica gel column chromatography to obtain the target compound.

Protocol 3: Synthesis of 6-Alkoxydihydrochelerythrine Derivatives

-

A mixture of chelerythrine (1 equivalent), the corresponding alcohol (as solvent), and CuCl2·2H2O (catalytic amount) is heated at 80 °C for 10 hours.[4]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give the desired 6-alkoxydihydrochelerythrine.[4]

Structure-Activity Relationships (SAR) and Biological Evaluation

The biological activity of chelerythrine and its derivatives is highly dependent on their chemical structure. Understanding these structure-activity relationships is crucial for the design of new analogs with improved potency and selectivity.

The Importance of the Iminium Moiety and Planarity

The planar, cationic benzophenanthridine scaffold is a key determinant of its biological activity. This structural feature facilitates intercalation into DNA and interaction with the catalytic domain of enzymes like Protein Kinase C (PKC).[5] Derivatives where the C=N+ bond is reduced, such as dihydrochelerythrine, generally exhibit significantly lower activity. However, some C-6 substituted dihydrochelerythrine derivatives are considered prodrugs, which can be converted back to the active iminium form in vivo.[6]

Influence of Substituents at C-6

The nature of the substituent at the C-6 position has a profound impact on the cytotoxic and antimicrobial activity of chelerythrine derivatives.

-

Cyano and Malonic Ester Groups: The introduction of electron-withdrawing groups such as cyano and malonic esters at the C-6 position has been shown to enhance cytotoxic activity against leukemia cell lines.[1]

-

Alkoxy Groups: 6-Alkoxydihydrochelerythrine derivatives have demonstrated significant antifungal and acaricidal activity.[4][7]

-

Aryl and Heteroaryl Groups: The addition of bulky aromatic and heteroaromatic moieties can modulate the biological activity, and in some cases, lead to compounds with improved selectivity.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of chelerythrine and some of its C-6 substituted derivatives against selected cancer cell lines.

| Compound | Substituent at C-6 | Cell Line | IC50 (µM) | Reference |

| Chelerythrine | - | Multiple | ~0.6 - 1.2 | [8] |

| 6-Cyanodihydrochelerythrine | -CN | NB4 | 1.85 | [9] |

| 6-Cyanodihydrochelerythrine | -CN | MKN-45 | 12.72 | [9] |

| 6-Cyanodihydrosanguinarine | -CN | NB4 | 0.53 | [9] |

| 6-Cyanodihydrosanguinarine | -CN | MKN-45 | 1.53 | [9] |

*Note: Sanguinarine is a closely related benzophenanthridine alkaloid.

Mechanism of Action: Targeting Key Cellular Pathways

Chelerythrine exerts its biological effects through multiple mechanisms of action, with the inhibition of Protein Kinase C (PKC) being one of the most well-characterized.

Protein Kinase C (PKC) Inhibition

Chelerythrine is a potent and selective inhibitor of PKC, with a reported IC50 value of 0.66 µM.[5] It acts as a competitive inhibitor with respect to the phosphate acceptor and non-competitive with respect to ATP, binding to the catalytic domain of the enzyme.[5] The inhibition of PKC disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis, which is believed to be a major contributor to its anticancer effects.[10]

Caption: Mechanism of Chelerythrine as a PKC inhibitor.

Induction of Apoptosis

Beyond PKC inhibition, chelerythrine can induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of the Bcl-2 family of proteins.[11] It has also been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increase in cytosolic calcium levels, which can trigger apoptotic pathways.[10]

Future Directions and Conclusion

Chelerythrine continues to be a valuable lead compound in the development of new therapeutic agents. The synthetic strategies outlined in this guide provide a framework for the creation of novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

-

Exploring modifications at other positions of the benzophenanthridine scaffold to further probe the structure-activity landscape.

-

Developing derivatives with improved selectivity for specific PKC isozymes to minimize off-target effects.

-

Synthesizing conjugates of chelerythrine with other pharmacophores to create hybrid molecules with dual mechanisms of action.

References

- An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic